Ethyl perfluoro-n-dodecanoate
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Overview
Description
Preparation Methods
Ethyl perfluoro-n-dodecanoate can be synthesized through various methods. One common synthetic route involves the esterification of perfluorododecanoic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid. The product is then purified through distillation or recrystallization .
Industrial production methods often involve the use of solid-phase extraction and high-performance liquid chromatography (HPLC) to ensure high purity and yield. These methods are designed to handle large-scale production while maintaining the compound’s integrity .
Chemical Reactions Analysis
Ethyl perfluoro-n-dodecanoate, like other esters, undergoes several types of chemical reactions:
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl perfluoro-n-dodecanoate has several scientific research applications:
Environmental Studies: It is used as a reference standard in environmental studies to monitor and analyze the presence of perfluorinated compounds in water, soil, and air.
Biomedical Research: Researchers study its effects on biological systems, particularly its potential as an endocrine disruptor and its interactions with hormone receptors.
Material Science: Due to its hydrophobic properties, it is used in the development of water-repellent coatings and materials.
Mechanism of Action
The mechanism of action of ethyl perfluorododecanoate involves its interaction with various molecular targets. It has been shown to affect the function of sex hormone receptors, such as estrogen and androgen receptors, by either activating or antagonizing their activity . This interaction can disrupt endocrine homeostasis, leading to potential adverse health effects . Additionally, it may activate the peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and other cellular processes .
Comparison with Similar Compounds
Ethyl perfluoro-n-dodecanoate is part of a larger group of perfluorinated compounds, including:
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorononanoate (PFNA)
- Perfluorodecanoate (PFDA)
- Perfluoroundecanoate (PFUnA)
Compared to these compounds, ethyl perfluorododecanoate has a longer carbon chain, which can influence its physical and chemical properties, such as increased hydrophobicity and thermal stability . Its unique structure makes it particularly useful in specific industrial and research applications where these properties are advantageous .
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F23O2/c1-2-39-3(38)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)13(33,34)14(35,36)37/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZFWRDNDBASDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F23O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371921 |
Source
|
Record name | Ethyl perfluorododecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158607-41-1 |
Source
|
Record name | Ethyl perfluorododecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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